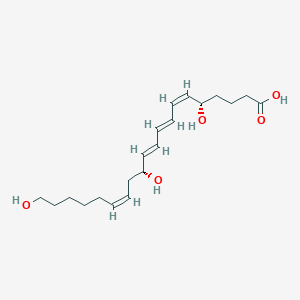

20-Hydroxy-leukotriène B4

Vue d'ensemble

Description

Le 20-Hydroxy Leukotriène B4 est un métabolite du Leukotriène B4, un puissant médiateur lipidique impliqué dans diverses réponses inflammatoires. Ce composé est principalement produit dans les neutrophiles humains par l'action de l'enzyme Leukotriène B4 20-hydroxylase . Il joue un rôle significatif dans la modulation des réponses immunitaires en interagissant avec des récepteurs spécifiques sur les leucocytes .

Applications De Recherche Scientifique

20-Hydroxy Leukotriene B4 has several scientific research applications, including:

Mécanisme D'action

Target of Action

20-Hydroxy-leukotriene B4 (20-OH-LTB4) is a metabolite of leukotriene B4 (LTB4), which is produced by leukocytes . The primary target of 20-OH-LTB4 is the BLT1 receptor . This receptor is found on leukocytes, particularly neutrophils, and plays a crucial role in mediating the immune response .

Mode of Action

20-OH-LTB4 interacts with the BLT1 receptor, but its activation of neutrophils is much lower than that of LTB4 . This suggests that 20-OH-LTB4 may act as a modulator of the immune response, potentially dampening the effects of LTB4 .

Biochemical Pathways

The production of 20-OH-LTB4 is part of the metabolic pathway of LTB4. In humans, LTB4 is rapidly metabolized by leukocytes, particularly neutrophils, into 20-OH-LTB4 . This process involves the action of cytochrome P450 ω-hydroxylases . The metabolites of LTB4, including 20-OH-LTB4, have been shown to have pleiotropic effects in inflammation and many inflammation-associated diseases .

Pharmacokinetics

It is known that ltb4, the parent compound of 20-oh-ltb4, has a short half-life and is rapidly metabolized by leukocytes . This suggests that 20-OH-LTB4 may also be rapidly metabolized and cleared from the body.

Result of Action

The action of 20-OH-LTB4 results in a modulation of the immune response. By binding to the BLT1 receptor with high affinity but activating neutrophils to a much lower extent than LTB4, 20-OH-LTB4 may help to regulate the immune response and prevent excessive inflammation .

Action Environment

The action of 20-OH-LTB4, like that of other leukotrienes, is influenced by various environmental factors. For instance, the presence of other inflammatory mediators can affect the production and action of 20-OH-LTB4. Additionally, the specific cellular environment, such as the presence of certain cell types or the pH of the environment, may also influence the action of 20-OH-LTB4 .

Analyse Biochimique

Biochemical Properties

20-Hydroxy-leukotriene B4 plays a crucial role in biochemical reactions, particularly in the metabolism of leukotriene B4. It is produced through the action of the enzyme leukotriene B4 20-hydroxylase, which hydroxylates leukotriene B4 at the 20th carbon position. This modification significantly alters the biological activity of leukotriene B4, making 20-Hydroxy-leukotriene B4 a less potent activator of neutrophil degranulation. Additionally, 20-Hydroxy-leukotriene B4 interacts with various proteins and receptors, including the BLT1 receptor, albeit with lower affinity compared to leukotriene B4 .

Cellular Effects

20-Hydroxy-leukotriene B4 affects various cell types and cellular processes. In human neutrophils, it inhibits leukotriene B4-induced degranulation, reducing the release of antimicrobial agents and other effector molecules. This compound also modulates the migration of neutrophils and eosinophils, thereby influencing the inflammatory response. Furthermore, 20-Hydroxy-leukotriene B4 impacts cell signaling pathways, gene expression, and cellular metabolism, contributing to the regulation of immune responses .

Molecular Mechanism

The molecular mechanism of 20-Hydroxy-leukotriene B4 involves its interaction with specific receptors and enzymes. It binds to the BLT1 receptor with lower affinity than leukotriene B4, resulting in reduced activation of downstream signaling pathways. Additionally, 20-Hydroxy-leukotriene B4 inhibits the activity of leukotriene B4 by competing for binding sites on the BLT1 receptor. This competitive inhibition leads to decreased neutrophil activation and reduced inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 20-Hydroxy-leukotriene B4 change over time. The compound is relatively stable under controlled conditions, but it can degrade over extended periods. Long-term studies have shown that 20-Hydroxy-leukotriene B4 can have sustained effects on cellular function, including prolonged inhibition of neutrophil degranulation and migration. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .

Dosage Effects in Animal Models

The effects of 20-Hydroxy-leukotriene B4 vary with different dosages in animal models. At low doses, the compound effectively inhibits leukotriene B4-induced responses without causing significant adverse effects. At higher doses, 20-Hydroxy-leukotriene B4 can exhibit toxic effects, including impaired immune function and tissue damage. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications .

Metabolic Pathways

20-Hydroxy-leukotriene B4 is involved in the metabolic pathways of leukotriene B4. It is produced by the enzyme leukotriene B4 20-hydroxylase, which hydroxylates leukotriene B4. This metabolic conversion reduces the biological activity of leukotriene B4 and generates 20-Hydroxy-leukotriene B4 as a less active metabolite. The compound can further undergo metabolic degradation, contributing to the regulation of leukotriene B4 levels in the body .

Transport and Distribution

Within cells and tissues, 20-Hydroxy-leukotriene B4 is transported and distributed through specific transporters and binding proteins. These transport mechanisms ensure the proper localization and accumulation of the compound in target tissues. The distribution of 20-Hydroxy-leukotriene B4 is crucial for its biological activity and therapeutic potential .

Subcellular Localization

20-Hydroxy-leukotriene B4 is localized in specific subcellular compartments, including the cytoplasm and cell membrane. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These localization mechanisms ensure that 20-Hydroxy-leukotriene B4 exerts its effects in the appropriate cellular context .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 20-Hydroxy Leukotriène B4 implique l'hydroxylation du Leukotriène B4. Cette réaction est catalysée par l'enzyme Leukotriène B4 20-hydroxylase, qui se trouve dans les neutrophiles humains . La réaction nécessite la présence de NAD+ et implique à la fois les fractions cytosoliques et microsomales . Le processus d'hydroxylation convertit le Leukotriène B4 en 20-Hydroxy Leukotriène B4, qui peut ensuite être oxydé en 20-Carboxy Leukotriène B4 .

Méthodes de production industrielle : la conversion enzymatique du Leukotriène B4 en utilisant la Leukotriène B4 20-hydroxylase purifiée pourrait être une méthode potentielle pour la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : Le 20-Hydroxy Leukotriène B4 subit diverses réactions chimiques, notamment :

Oxydation : Il peut être davantage oxydé en 20-Carboxy Leukotriène B4.

Réduction : Bien que moins courantes, des réactions de réduction peuvent se produire dans des conditions spécifiques.

Substitution : Ce composé peut participer à des réactions de substitution, en particulier impliquant ses groupes hydroxyle.

Réactifs et conditions communs :

Oxydation : Le NAD+ est un réactif courant utilisé dans l'oxydation du 20-Hydroxy Leukotriène B4.

Réduction : Des agents réducteurs spécifiques peuvent être utilisés dans des conditions contrôlées.

Substitution : Divers nucléophiles peuvent être utilisés pour substituer les groupes hydroxyle.

Principaux produits :

Oxydation : Le principal produit est le 20-Carboxy Leukotriène B4.

Réduction et substitution : Les produits dépendent des réactifs et des conditions spécifiques utilisés.

4. Applications de la recherche scientifique

Le 20-Hydroxy Leukotriène B4 a plusieurs applications de recherche scientifique, notamment :

5. Mécanisme d'action

Le 20-Hydroxy Leukotriène B4 exerce ses effets en se liant à des récepteurs spécifiques sur les leucocytes, en particulier le récepteur BLT1 . Cette liaison module la réponse immunitaire en inhibant l'activation et la migration des neutrophiles et des éosinophiles . Le composé agit comme un inhibiteur naturel des réponses médiées par le Leukotriène B4, régulant ainsi l'inflammation .

Composés similaires :

Leukotriène B4 : Le composé parent, qui est plus puissant pour activer les leucocytes.

20-Carboxy Leukotriène B4 : Une forme oxydée supplémentaire du 20-Hydroxy Leukotriène B4, avec une activité réduite.

Résolvine E1 : Un autre médiateur lipidique impliqué dans la résolution de l'inflammation.

Unicité : Le 20-Hydroxy Leukotriène B4 est unique en sa capacité à moduler la réponse immunitaire en agissant comme un inhibiteur naturel du Leukotriène B4 . Son interaction spécifique avec le récepteur BLT1 et son rôle dans la régulation des fonctions des neutrophiles et des éosinophiles le distinguent des autres composés similaires .

Comparaison Avec Des Composés Similaires

Leukotriene B4: The parent compound, which is more potent in activating leukocytes.

20-Carboxy Leukotriene B4: A further oxidized form of 20-Hydroxy Leukotriene B4, with reduced activity.

Resolvin E1: Another lipid mediator involved in resolving inflammation.

Uniqueness: 20-Hydroxy Leukotriene B4 is unique in its ability to modulate the immune response by acting as a natural inhibitor of Leukotriene B4 . Its specific interaction with the BLT1 receptor and its role in regulating neutrophil and eosinophil functions distinguish it from other similar compounds .

Propriétés

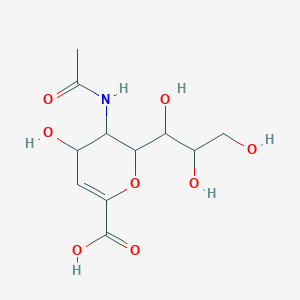

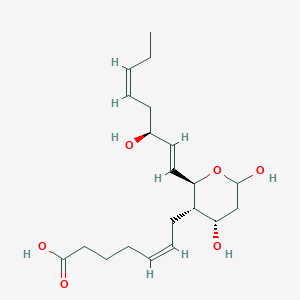

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-5,12,20-trihydroxyicosa-6,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-9,13-14,18-19,21-23H,1-2,6,10-12,15-17H2,(H,24,25)/b5-4+,7-3-,13-8+,14-9-/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJFJXLGRSTECQ-PSPARDEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316948 | |

| Record name | 20-Hydroxy-LTB4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 20-Hydroxy-leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

79516-82-8 | |

| Record name | 20-Hydroxy-LTB4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79516-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Hydroxy-LTB4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20-Hydroxy-leukotriene B4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

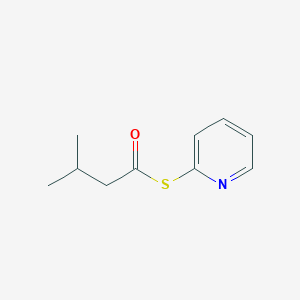

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 20-Hydroxy-leukotriene B4 (20-OH-LTB4) formed and what is its role in the body?

A: 20-OH-LTB4 is a metabolite of Leukotriene B4 (LTB4), a potent inflammatory mediator. LTB4 is first converted to 20-OH-LTB4, primarily through the action of the cytochrome P450 enzyme system in cells like neutrophils. [] This hydroxylation step is the initial step in the inactivation pathway of LTB4. 20-OH-LTB4 is then further oxidized to 20-carboxy-LTB4, which exhibits significantly reduced biological activity compared to LTB4. [] This conversion to less active metabolites helps regulate the inflammatory response.

Q2: What is the significance of 20-OH-LTB4 in studying inflammatory conditions?

A: 20-OH-LTB4, as a metabolite of LTB4, serves as a potential biomarker for inflammatory diseases. Elevated levels of 20-OH-LTB4 have been observed in the plasma of young male cigarette smokers, indicating increased 5-lipoxygenase activity and potential neutrophil-mediated inflammation. [] Additionally, research has explored its role in conditions like allergic rhinitis and asthma. [, ]

Q3: Can you elaborate on the enzymatic processes involved in the further metabolism of 20-OH-LTB4?

A: Research indicates that the oxidation of 20-OH-LTB4 to 20-carboxy-LTB4 is a two-step process. First, a cytosolic alcohol dehydrogenase oxidizes 20-OH-LTB4 to 20-oxo-LTB4. Subsequently, a microsomal fraction, potentially containing an aldehyde dehydrogenase, catalyzes the oxidation of 20-oxo-LTB4 to the final product, 20-carboxy-LTB4. This two-step oxidation process has been observed in rat liver cells and is likely operational in other systems as well. []

Q4: How does the structure of 20-OH-LTB4 relate to its detection and analysis?

A: The presence of double bonds in the 20-OH-LTB4 structure poses challenges for its analysis using gas chromatography-mass spectrometry (GC-MS). To overcome this, researchers have employed derivatization techniques, converting 20-OH-LTB4 into more volatile and stable derivatives like methyl ester trimethylsilyl ether. Additionally, catalytic hydrogenation to reduce double bonds has been shown to improve the sensitivity of GC-MS analysis for 20-OH-LTB4 and related compounds. []

Q5: Are there any alternative analytical techniques for separating and studying 20-OH-LTB4 and related molecules?

A: Yes, apart from GC-MS, researchers have explored techniques like cyclodextrin-modified microemulsion electrokinetic chromatography (MEKC) coupled with head-column field-amplified sample stacking for the separation of 5-lipoxygenase metabolites, including 20-OH-LTB4. This method offers an alternative for analyzing these compounds. []

Q6: What are the implications of studying the metabolic pathways of LTB4 and its metabolites like 20-OH-LTB4?

A: A comprehensive understanding of these metabolic pathways is crucial for developing targeted therapies for inflammatory diseases. By understanding the enzymes involved and the factors influencing the production and degradation of these potent mediators, researchers can potentially design drugs that modulate the inflammatory response more effectively. [, ]

Q7: Has the impact of different malaria models on the levels of 20-OH-LTB4 been investigated?

A: Yes, studies utilizing murine malaria models have shown varying levels of 20-OH-LTB4 depending on the severity of the infection. For instance, higher levels were observed in models mimicking uncomplicated malaria compared to those with experimental cerebral malaria, highlighting the complex interplay between host metabolism and different malaria pathologies. []

Q8: Are there any studies exploring the connection between the airway microbiome and 20-OH-LTB4 in allergic rhinitis?

A: Research has shown a correlation between alterations in the airway microbiome and serum metabolites, including 20-OH-LTB4, in patients with allergic rhinitis. These findings suggest a potential link between the microbiome, metabolic activity, and the pathogenesis of this allergic condition. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

-methanone](/img/structure/B162602.png)